molecular formula C11H12FN3O B2413925 3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline CAS No. 1260659-03-7

3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline

Cat. No.: B2413925
CAS No.: 1260659-03-7
M. Wt: 221.235
InChI Key: GJDSLERQKPUVTL-UHFFFAOYSA-N
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Description

3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline (CAS 1260659-03-7) is a valuable aromatic amine derivative serving as a versatile building block in medicinal chemistry and drug discovery research . This compound, with the molecular formula C11H12FN3O and a molecular weight of 221.23, features a unique structure that combines an aniline ring, a fluorinated aromatic system, and a 1-methyl-1H-pyrazol-3-yl)methoxy substituent . This architecture makes it a crucial intermediate for the synthesis of more complex molecules, particularly in constructing compound libraries for high-throughput screening. Researchers value this aniline derivative for its potential application in developing biologically active molecules. The presence of the fluorine atom can influence the compound's electronic properties, metabolic stability, and membrane permeability, while the pyrazole moiety is a common pharmacophore found in agents targeting various enzymes and receptors. The primary amine group serves as a key handle for further functionalization through amidation, reductive amination, or urea formation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use. Handling precautions should be taken, as similar aniline derivatives can be harmful if swallowed and may cause skin and eye irritation .

Properties

IUPAC Name

3-fluoro-4-[(1-methylpyrazol-3-yl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c1-15-5-4-9(14-15)7-16-11-3-2-8(13)6-10(11)12/h2-6H,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDSLERQKPUVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)COC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylamine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline exhibit promising activity against various cancer types. For instance, the compound's structural features may enhance its interaction with mutant epidermal growth factor receptors (EGFR), which are pivotal in non-small-cell lung cancer (NSCLC) treatment. Research has demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth and survival .

Neurological Disorders

The compound has also been investigated for its potential role in treating central nervous system disorders. Specifically, it has been linked to the modulation of metabotropic glutamate receptors (mGlu2), which are critical in various neurological conditions such as anxiety and schizophrenia. The ability of this compound to influence these receptors suggests potential therapeutic avenues for managing these disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications to the pyrazole ring and methoxy group significantly impact biological activity and selectivity towards target receptors. For example, variations in the fluorine substitution pattern can lead to enhanced binding affinity and improved efficacy against specific targets .

Analytical Techniques

Characterization of the compound is performed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm purity.
  • High Performance Liquid Chromatography (HPLC) : Employed for quantitative analysis and purity assessment.

Case Studies

Study ReferenceFocus AreaFindings
Anticancer Drug DevelopmentDemonstrated efficacy against NSCLC by inhibiting mutant EGFR pathways.
Neurological ApplicationsShowed potential for modulation of mGlu2 receptors, indicating possible treatment for CNS disorders.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrazole ring play crucial roles in binding to these targets, modulating their activity and influencing downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity to molecular targets, making it a valuable compound in drug discovery and material science.

Biological Activity

3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline is C11H12FN3OC_{11}H_{12}FN_3O . The compound features a fluoro group, a methoxy group, and a pyrazole moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrazole and aniline structures exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, derivatives similar to 3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline have shown cytotoxic effects against various cancer cell lines. A study reported that pyrazole derivatives exhibited significant activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .

CompoundCell LineIC50 (µM)
Pyrazole Derivative 1MCF73.79
Pyrazole Derivative 2SF-26812.50
Pyrazole Derivative 3NCI-H46042.30

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. In related studies, compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. For example, certain pyrazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

MicroorganismMIC (mg/mL)
S. aureus0.0039
E. coli0.025

The biological activities of pyrazole-containing compounds are often attributed to their ability to interact with specific biological targets:

  • Anticancer Mechanism : The anticancer effects are believed to arise from the inhibition of key signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Mechanism : The antimicrobial activity may result from disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Studies

Research has highlighted specific cases where derivatives of 3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline have been evaluated for their therapeutic potential:

  • Antiparasitic Activity : A study focused on optimizing a related scaffold for antimalarial activity demonstrated that incorporating polar functionalities significantly improved aqueous solubility while maintaining efficacy against malaria parasites .
  • In Vivo Efficacy : In animal models, certain pyrazole derivatives have shown promising results in reducing tumor size and inhibiting metastasis, indicating their potential as effective cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the key structural features and characterization methods for 3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline?

  • Structural Features :

  • Molecular formula: C₁₁H₁₂FN₃O (Mol. weight: 221.24 g/mol) .
  • Contains a fluorine atom at the 3-position of the aniline ring and a 1-methylpyrazole moiety linked via a methoxy group .
  • The pyrazole ring contributes to electronic and steric effects, while the fluorine enhances electronegativity and potential bioactivity .
    • Characterization Methods :
  • NMR (¹H/¹³C) to confirm substitution patterns and purity.
  • HPLC for purity assessment (typically ≥95% as per synthesis protocols) .
  • Mass spectrometry (ESI/HRMS) to verify molecular weight and fragmentation patterns .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Step 1 : Coupling of 3-fluoroaniline with 1-methyl-1H-pyrazole-3-methanol using a palladium catalyst (e.g., Pd(OAc)₂) in DMF under inert atmosphere .
  • Step 2 : Optimization via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction (e.g., DIAD/PPh₃) for methoxy linkage formation .
  • Critical Parameters :

  • Temperature control (60–80°C) to minimize side reactions.
  • Solvent choice (e.g., DMF or THF) to enhance yield (>70%) .

Q. How is the purity and stability of this compound validated in experimental settings?

  • Purity Validation :

  • HPLC with UV detection (λ = 254 nm) and C18 columns .
  • TLC monitoring (Rf = 0.3–0.5 in ethyl acetate/hexane mixtures) .
    • Stability Assessment :
  • Storage under nitrogen at –20°C to prevent oxidation of the aniline group.
  • Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess shelf life .

Advanced Research Questions

Q. What strategies are used to analyze its biological activity, such as enzyme inhibition or anticancer effects?

  • In Vitro Assays :

  • Enzyme Inhibition : Competitive binding assays (e.g., fluorescence polarization) with kinases or proteases .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7 breast cancer cells) with IC₅₀ values compared to standards (e.g., Doxorubicin IC₅₀ = 10 µM vs. target compound IC₅₀ = 15 µM) .
    • Data Interpretation :
  • Dose-response curves and Hill coefficients to evaluate potency and cooperativity.
  • Structural analogs (e.g., 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline) used as controls to isolate pyrazole-specific effects .

Q. How does the fluorine substitution and pyrazole-methoxy linkage influence electronic properties and reactivity?

  • Electronic Effects :

  • Fluorine’s electronegativity increases the electron-withdrawing nature of the aniline ring, enhancing electrophilic substitution resistance .
  • Pyrazole’s resonance stabilizes the methoxy linker, reducing hydrolysis susceptibility .
    • Reactivity Insights :
  • DFT Calculations : Predict charge distribution (e.g., Fukui indices) to identify reactive sites for functionalization .
  • Comparative Analysis :
CompoundSubstituentLogPReactivity
TargetF + Pyrazole2.1Moderate
4-MethoxyanilineOMe1.8High

Q. What computational strategies (e.g., molecular docking, QSAR) are applied to study its biological interactions?

  • Molecular Docking :

  • AutoDock Vina or Schrödinger Suite to model binding to c-Met kinase or EGFR .
  • Key interactions: Hydrogen bonding between pyrazole N-atoms and kinase active sites .
    • QSAR Studies :
  • 2D/3D descriptors (e.g., topological polar surface area, H-bond donors) correlate with IC₅₀ values .
  • Machine learning models (e.g., Random Forest) predict toxicity profiles (e.g., Ames test) .

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